molecular formula C20H23N5O3 B11003104 N-(3,4-dimethoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

N-(3,4-dimethoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

Cat. No.: B11003104
M. Wt: 381.4 g/mol
InChI Key: NJDZLHBJGWGUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a synthetic benzamide derivative characterized by two key structural motifs: a tetrazole ring substituted with a propan-2-yl group and a 3,4-dimethoxybenzylamide moiety. Tetrazole rings are widely employed in medicinal chemistry as bioisosteres for carboxylic acids due to their similar pKa values and ability to participate in hydrogen bonding .

Properties

Molecular Formula

C20H23N5O3

Molecular Weight

381.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C20H23N5O3/c1-13(2)25-23-19(22-24-25)15-6-8-16(9-7-15)20(26)21-12-14-5-10-17(27-3)18(11-14)28-4/h5-11,13H,12H2,1-4H3,(H,21,26)

InChI Key

NJDZLHBJGWGUAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Ortho-Acylation of N-Substituted Benzamides

The foundational step in synthesizing the dimethoxybenzyl moiety involves Friedel-Crafts acylation. As demonstrated in PMC literature, N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide undergoes ortho-acylation using acetic anhydride in polyphosphoric acid (PPA) at 60°C. This method achieves 80% yield by leveraging PPA’s dual role as a solvent and Lewis acid catalyst. The reaction mechanism proceeds through electrophilic aromatic substitution, with the dimethoxy group directing acetylation to the ortho position.

Table 1: Friedel-Crafts Acylation Conditions

ParameterValue
ReagentAcetic anhydride
CatalystPolyphosphoric acid (PPA)
Temperature60°C
Reaction Time3 hours
Yield80%

Tetrazole Ring Formation via [2+3] Cycloaddition

The tetrazole moiety is introduced through a Huisgen-type [2+3] cycloaddition between nitriles and sodium azide. Patent data indicate that 4-cyanobenzamide derivatives react with sodium azide and ammonium chloride in DMF at 120°C for 12 hours, yielding the tetrazole ring with 85–92% efficiency. Isopropyl substitution at the tetrazole’s N-2 position is achieved using propan-2-yl chloride during the cyclization step.

Suzuki-Miyaura Coupling for Aryl-Tetrazole Linkage

Boronic Ester Intermediate Synthesis

A critical step involves preparing the boronic ester precursor. As outlined in patent EP2570407, 3-nitro-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzoic acid methyl ester is synthesized via Miyaura borylation. This intermediate enables subsequent Suzuki couplings with halogenated tetrazoles.

Table 2: Suzuki-Miyaura Coupling Parameters

ComponentSpecification
Palladium CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃
SolventDME/H₂O (4:1)
Temperature90°C
Yield75–88%

Cross-Coupling with Halogenated Tetrazoles

The boronic ester reacts with 2-(propan-2-yl)-5-iodo-2H-tetrazole under Suzuki conditions, forming the biaryl linkage. This step exhibits moderate regioselectivity, requiring careful control of stoichiometry (1:1.2 aryl boronate to tetrazole ratio) to minimize diastereomer formation.

Buchwald-Hartwig Amidation for Benzamide Assembly

Amination of Carboxylic Acid Derivatives

The final benzamide bond is constructed via Buchwald-Hartwig coupling between 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoic acid and 3,4-dimethoxybenzylamine. Using Pd₂(dba)₃/Xantphos as the catalyst system and Cs₂CO₃ as the base in toluene at 110°C, this method achieves 78% yield.

Table 3: Amidation Optimization Data

VariableOptimal Condition
CatalystPd₂(dba)₃/Xantphos
LigandXantphos (4 mol%)
BaseCs₂CO₃
SolventToluene
Temperature110°C
Reaction Time18 hours

Solvent and Base Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF) reduce yields (<50%) due to ligand degradation, while toluene enhances catalyst stability. Weak bases like K₃PO₄ result in incomplete conversion, necessitating strong bases such as Cs₂CO₃.

Alternative Pathways: Sequential Deprotection-Acylation

Protective Group Strategy

An alternative route involves temporary protection of the tetrazole nitrogen. Patent EP2570407 describes using tert-butyloxycarbonyl (Boc) groups, which are removed via TFA treatment post-amidation. This approach mitigates side reactions during benzylation but adds two extra steps, reducing overall yield to 65%.

Direct Acylation Challenges

Attempts to acylate unprotected tetrazoles result in <30% yields due to nucleophilic attack on the tetrazole ring. Introducing electron-withdrawing groups (e.g., nitro) at the benzamide’s para position improves stability but requires additional reduction steps.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The Suzuki-Miyaura/Buchwald-Hartwig route offers the highest scalability, with pilot-scale batches achieving 72% overall yield. In contrast, Friedel-Crafts-based methods face limitations in purifying acetylated intermediates.

Byproduct Formation

Chromatographic analysis identifies three primary byproducts:

  • Over-acylated dimethoxybenzyl derivatives (5–12%)

  • Tetrazole ring-opened amines (3–8%)

  • Palladium-black precipitates (<2%)

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl and tetrazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand.

Biological Activity

N-(3,4-dimethoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound can be represented structurally as follows:

Chemical Formula C17H22N4O2\text{Chemical Formula C}_{17}\text{H}_{22}\text{N}_{4}\text{O}_{2}

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities, including:

  • Antitumor Activity : Similar compounds in the tetrazole class have shown significant inhibitory effects on cancer cell lines.
  • Antimicrobial Properties : The presence of the tetrazole moiety has been linked to antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms require further elucidation.
  • Inhibition of Key Enzymes : Compounds with similar structures often inhibit enzymes involved in cancer proliferation and inflammation.
  • Receptor Binding : The tetrazole ring may interact with specific receptors, influencing cellular signaling pathways related to tumor growth and immune response.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntitumor5.0
Compound BAntimicrobial10.0
Compound CAnti-inflammatory15.0

Case Studies

  • Antitumor Activity : A study evaluated the antitumor effects of tetrazole derivatives, finding that they significantly inhibited the growth of several cancer cell lines, including breast and lung cancers. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties of similar compounds, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell walls.
  • Inflammation Modulation : Research indicated that certain derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

Synthesis and Evaluation

The synthesis of this compound involves several steps typically including:

  • Formation of the benzamide backbone.
  • Introduction of the tetrazole group through cyclization reactions.

Pharmacokinetics

Studies assessing the pharmacokinetics reveal that similar compounds exhibit moderate bioavailability and are metabolized primarily in the liver. Further studies are needed to establish the pharmacokinetic profile specific to this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide and tetrazole derivatives, emphasizing substituent effects on properties and applications.

N-[4-(2H-tetrazol-5-yl)phenyl]benzamide (CAS 651769-73-2)

  • Structure : Lacks the propan-2-yl and 3,4-dimethoxybenzyl groups present in the target compound. Instead, it features a simpler benzamide-tetrazole hybrid.
  • The tetrazole ring’s electronic properties are similar, but the lack of a propan-2-yl substituent may alter steric interactions in binding pockets .
  • Applications : Tetrazole-containing benzamides are often explored as angiotensin II receptor antagonists or kinase inhibitors, suggesting possible overlapping therapeutic areas for the target compound .

N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide

  • Structure : Shares the 3,4-dimethoxyphenethyl group and tetrazole core but incorporates a branched alkyl chain (2,4,4-trimethylpentan-2-yl) instead of propan-2-yl.
  • Key Differences :
    • The bulky alkyl chain increases steric hindrance, which may reduce binding affinity to targets requiring compact ligands.
    • The dimethoxyphenethyl group, like the dimethoxybenzyl in the target compound, enhances lipophilicity but may influence metabolic pathways differently due to the ethyl linker .

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Features a benzamide core with a hydroxy-1,1-dimethylethyl group but lacks a tetrazole ring.
  • Key Differences :
    • The N,O-bidentate directing group enables metal-catalyzed C–H functionalization, a property absent in the target compound due to its tetrazole substituent.
    • The absence of methoxy groups reduces lipophilicity, suggesting lower membrane permeability compared to the target compound .

N-(propan-2-yl)-2-[({2-[(propan-2-yl)carbamoyl]phenyl}sulfamoyl)amino]benzamide

  • Structure: Shares the propan-2-yl substituent but replaces the tetrazole with a sulfamoyl amino group.
  • The dual propan-2-yl groups may enhance solubility in nonpolar solvents compared to the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing the benzamide-tetrazole core of this compound?

  • Methodology : Multi-step synthesis typically involves coupling a tetrazole precursor (e.g., 2-isopropyltetrazole) with a benzamide derivative under palladium-catalyzed cross-coupling conditions. Key steps include:

  • Temperature control : Maintain 60–80°C during nucleophilic substitution to minimize side reactions.
  • Catalysts : Use Pd(PPh₃)₄ or CuI for Suzuki-Miyaura coupling to attach the tetrazole moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Compare ¹H/¹³C NMR peaks to computational predictions (e.g., DFT) for methoxy (δ 3.8–4.0 ppm) and tetrazole (δ 8.2–8.5 ppm) groups .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns matching the tetrazole-benzamide scaffold .
  • HPLC : Monitor purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Protocols :

  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with sulfamethoxazole as a positive control .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, using DMSO as a solubilizing agent (<1% v/v) .

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder in the tetrazole moiety during X-ray diffraction studies?

  • Approach :

  • Data collection : Use high-resolution (<1.0 Å) synchrotron data to enhance electron density maps.
  • Refinement : Apply SHELXL’s ISOR and DELU constraints to model thermal motion in the propan-2-yl group .
  • Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen-bonding interactions between tetrazole N-atoms and methoxy groups .

Q. What strategies address contradictory bioactivity data across different assay platforms?

  • Troubleshooting :

  • Assay conditions : Compare results under varying pH (e.g., 6.5 vs. 7.4) and serum content (e.g., FBS-free vs. 10% FBS) to identify stability issues .
  • Cell-line specificity : Profile activity in isogenic cell lines (e.g., wild-type vs. ABC transporter-deficient) to rule out efflux pump interference .
  • Statistical analysis : Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicates .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

  • Methodology :

  • Analog synthesis : Replace the 3,4-dimethoxybenzyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) substituents to probe steric/electronic effects .
  • Docking simulations : Use AutoDock Vina to predict binding to target enzymes (e.g., bacterial dihydrofolate reductase), focusing on tetrazole-Arg interactions .
  • In vivo validation : Pharmacokinetic studies in rodent models to assess oral bioavailability and metabolic stability of lead analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.